molecular formula C19H24N2O4S B13368233 2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide

2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13368233
M. Wt: 376.5 g/mol
InChI Key: MZARETWZCTZYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, an isopropyl group, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-ethoxy-5-isopropyl-4-methylphenyl with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Amidation reaction: The sulfonyl chloride intermediate is then reacted with 2-aminobenzamide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxy and isopropyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}-2,2,6,6-tetramethylpiperidinium
  • 4-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]morpholine

Uniqueness

2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H24N2O4S/c1-5-25-17-10-13(4)15(12(2)3)11-18(17)26(23,24)21-16-9-7-6-8-14(16)19(20)22/h6-12,21H,5H2,1-4H3,(H2,20,22)

InChI Key

MZARETWZCTZYNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.